molecular formula C18H22N2O5 B15075109 1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL, oxalic acid

1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL, oxalic acid

Cat. No.: B15075109
M. Wt: 346.4 g/mol
InChI Key: XDUTYWGOQVSXFV-UHFFFAOYSA-N
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Description

1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL, oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a naphthalene ring substituted with a 4-methyl-piperazin-1-ylmethyl group and is often associated with oxalic acid in its salt form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-methyl-piperazine, which is then reacted with a suitable naphthalene derivative.

    Substitution Reaction: The piperazine derivative undergoes a substitution reaction with naphthalen-2-OL under controlled conditions, often involving a catalyst and specific temperature settings.

    Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using hydrogenation techniques.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, reduced forms of the original compound, and oxidized naphthoquinones.

Scientific Research Applications

1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine
  • 4-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL

Uniqueness

1-(4-Methyl-piperazin-1-ylmethyl)-naphthalen-2-OL stands out due to its unique combination of a naphthalene ring and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

1-[(4-methylpiperazin-1-yl)methyl]naphthalen-2-ol;oxalic acid

InChI

InChI=1S/C16H20N2O.C2H2O4/c1-17-8-10-18(11-9-17)12-15-14-5-3-2-4-13(14)6-7-16(15)19;3-1(4)2(5)6/h2-7,19H,8-12H2,1H3;(H,3,4)(H,5,6)

InChI Key

XDUTYWGOQVSXFV-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)O.C(=O)(C(=O)O)O

Origin of Product

United States

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